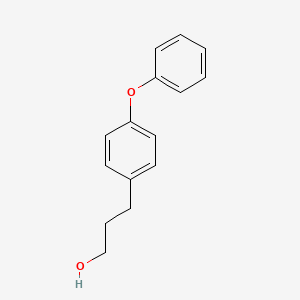

4-Phenoxy-benzenepropanol

Vue d'ensemble

Description

4-Phenoxy-benzenepropanol: is an organic compound with the molecular formula C15H16O2 It is a derivative of benzene and is characterized by the presence of a phenoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-Phenoxy-benzenepropanol typically involves the reaction of 4-Fluorobenzaldehyde with phenol in the presence of an inorganic base and a cuprous salt. The reaction is carried out at a temperature range of 100°C to 150°C. After the reaction, the product is filtered to remove inorganic salts and then dissolved in methanol. The methanol solution is then subjected to hydrogenation in the presence of a catalyst at 50°C to 70°C under a hydrogen pressure of 5 kg/cm² to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenoxy-benzenepropanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products:

Oxidation: Quinones and hydroquinones.

Reduction: Hydroquinones.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

4-Phenoxy-benzenepropanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Studies have explored its role in biological systems, particularly in enzyme interactions.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Phenoxy-benzenepropanol involves its interaction with specific molecular targets. The phenoxy group plays a crucial role in its reactivity, facilitating various chemical transformations. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its interactions with enzymes and other biological molecules are of particular interest in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Phenoxyethanol: Used as a preservative in cosmetics and pharmaceuticals.

Phenoxyacetic acid: Commonly used as a herbicide.

Uniqueness: Its combination of a benzene ring with a phenoxy group makes it particularly versatile in various chemical reactions and industrial applications .

Activité Biologique

4-Phenoxy-benzenepropanol, a compound derived from phenolic structures, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on a review of relevant literature and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenoxy group attached to a propanol chain. Its chemical formula is , and it exhibits properties typical of phenolic compounds, including potential antioxidant and antimicrobial activities.

1. Antimicrobial Activity

Research indicates that phenoxy derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that certain phenoxy acids and their derivatives exhibit broad-spectrum activity against various bacteria and fungi. For instance, derivatives with electron-donating groups showed enhanced efficacy against microbial strains, suggesting that structural modifications can optimize their antimicrobial potential .

2. Anticancer Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. A notable study reported that derivatives of phenoxy compounds displayed significant cytotoxicity toward human cancer cell lines such as A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) with IC50 values indicating potent activity. For example, one derivative exhibited an IC50 of 0.22 µM against A549 cells, highlighting the potential of these compounds in cancer therapy .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The evaluation of phenoxy derivatives for their ability to scavenge free radicals revealed that some compounds effectively neutralized DPPH radicals and reduced oxidative damage in cellular models. This antioxidant activity is believed to stem from the electron-rich nature of the phenolic structure, which facilitates radical scavenging .

Synthesis and Derivatives

The synthesis of this compound typically involves the etherification of phenolic compounds with propanol derivatives. Various synthetic routes have been explored to enhance biological activity through structural modifications:

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Etherification of phenol with propanol | Antimicrobial, anticancer |

| Phenoxy-acetic acid derivatives | Reaction with acetic acid derivatives | Antihyperlipidemic, hypoglycemic |

| Substituted phenoxy amides | Condensation reactions with amines | Anticancer, analgesic |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : In a clinical setting, a derivative was tested against MRSA strains, showing significant inhibition compared to standard antibiotics .

- Cancer Treatment : A preclinical trial evaluated the cytotoxic effects of this compound on breast cancer cells, resulting in apoptosis induction and reduced tumor growth in xenograft models .

Propriétés

IUPAC Name |

3-(4-phenoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11,16H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGWHCIMHMOXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70776306 | |

| Record name | 3-(4-Phenoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70776306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16251-32-4 | |

| Record name | 3-(4-Phenoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70776306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.